molecular formula C5H6BrNO4 B8616125 4-Bromo-2-(methoxyimino)-3-oxobutanoic acid CAS No. 537693-38-2

4-Bromo-2-(methoxyimino)-3-oxobutanoic acid

Cat. No. B8616125
M. Wt: 224.01 g/mol
InChI Key: AMTTUPGTZVAKBF-UHFFFAOYSA-N
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Patent
US05095149

Procedure details

In 50 ml of 1,4-dioxane was dissolved 20.1 g (0.1 mole) of tert-butyl 2-methoxyimino-3-oxobutyrate, and 32.0 g (0.2 mole) of bromine was added dropwise at 0° to 5° C. over a period of 1 hour and 30 minutes and stirred at 20° C. for 20 hours. After completion of the reaction, 25 ml of a saturated aqueous sodium chloride solution and 50 ml of 1,2-dichloroethane were added and then stirred, and the resulting mixture was allowed to stand and then separated and the aqueous layer was removed. The organic layer was further washed with 25 ml of water and dried over anhydrous magnesium sulfate, after which the 1,2-dichloroethane was distilled off under reduced pressure, and the residue was crystallized from 50 ml of xylene to obtain 9.2 g (yield 41.1%) of 4-bromo-2-methoxyimino-3-oxobutyric acid as white crystals.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:12](=[O:14])[CH3:13])[C:5]([O:7]C(C)(C)C)=[O:6].[Br:15]Br.[Cl-].[Na+].ClCCCl>O1CCOCC1>[Br:15][CH2:13][C:12](=[O:14])[C:4](=[N:3][O:2][CH3:1])[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
20.1 g
Type
reactant
Smiles
CON=C(C(=O)OC(C)(C)C)C(C)=O
Name
Quantity
32 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° to 5° C. over a period of 1 hour and 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
WASH
Type
WASH
Details
The organic layer was further washed with 25 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
after which the 1,2-dichloroethane was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from 50 ml of xylene

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCC(C(C(=O)O)=NOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 41.1%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.